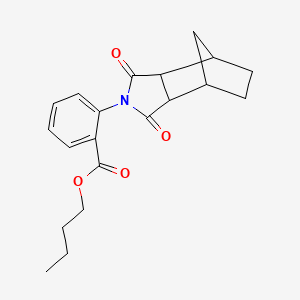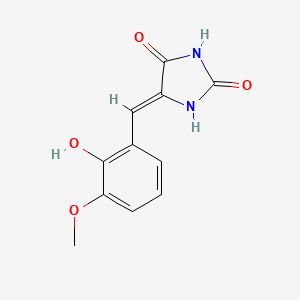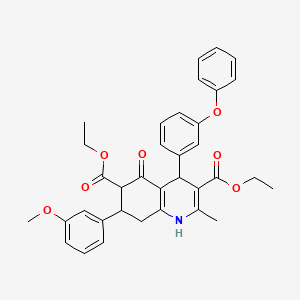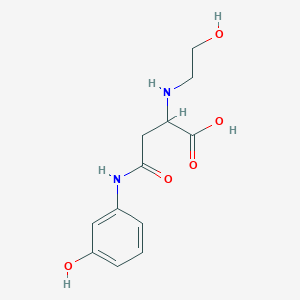![molecular formula C22H16Cl2N2O3 B11623939 3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11623939.png)
3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a synthetic molecule with the chemical formula C23H17Cl2N3O3S.
- It features a benzoxazole ring and an amide functional group.
- The compound’s systematic name is 3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide .
- It has potential applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a chlorobenzoxazole derivative and then introduce the amide group. Detailed reaction conditions would depend on the specific synthetic route.
Industrial Production: Unfortunately, specific industrial production methods are not widely documented. research labs can synthesize it on a smaller scale.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reactions involving this compound could use reagents like acids, bases, or metal catalysts. Specific conditions would vary based on the desired transformation.
Major Products: The products formed depend on the specific reaction. For example, reduction could yield an amine derivative, while oxidation might lead to an oxazole compound.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: It could serve as a probe in biological studies due to its unique structure.
Medicine: Although not directly used as a drug, understanding its properties may inspire drug design.
Industry: Its applications in industry might include materials science or chemical processes.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is scarce. Further research is needed to elucidate how it exerts effects.
Comparison with Similar Compounds
Similar Compounds: Other benzoxazole derivatives, such as 4-chloro-(pyridin-3-yl)-1,2,5-thiadiazole, share some structural features.
Uniqueness: The combination of the benzoxazole ring, chlorination, and amide functionality makes this compound unique.
Remember that while this compound shows promise, ongoing research will likely uncover more about its properties and applications
Properties
Molecular Formula |
C22H16Cl2N2O3 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-2-28-19-9-5-14(11-17(19)24)21(27)25-16-7-3-13(4-8-16)22-26-18-12-15(23)6-10-20(18)29-22/h3-12H,2H2,1H3,(H,25,27) |
InChI Key |
FYNAOVKMEGYXQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623860.png)

![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11623868.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623885.png)

![N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11623902.png)
![3-(4-bromophenyl)-5-(3-chloro-4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11623907.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623921.png)

![[(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11623936.png)
![ethyl (4Z)-4-{[(2-fluorophenyl)amino]methylidene}-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11623949.png)

![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11623956.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623962.png)
